molecular formula C18H20N2O2 B13119450 tert-Butyl (3-(5-aminonaphthalen-1-yl)prop-2-yn-1-yl)carbamate

tert-Butyl (3-(5-aminonaphthalen-1-yl)prop-2-yn-1-yl)carbamate

Cat. No.: B13119450
M. Wt: 296.4 g/mol
InChI Key: KBUQGWMTXCFPNS-UHFFFAOYSA-N
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Description

tert-Butyl(3-(5-aminonaphthalen-1-yl)prop-2-yn-1-yl)carbamate is a synthetic organic compound with the molecular formula C18H22N2O2 It is known for its unique structure, which includes a tert-butyl carbamate group attached to a naphthylamine moiety via a propynyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(3-(5-aminonaphthalen-1-yl)prop-2-yn-1-yl)carbamate typically involves multiple steps. One common synthetic route starts with the protection of the amine group on the naphthalene ring using a tert-butyl carbamate protecting group.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3-(5-aminonaphthalen-1-yl)prop-2-yn-1-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthylalkanes .

Scientific Research Applications

tert-Butyl(3-(5-aminonaphthalen-1-yl)prop-2-yn-1-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl(3-(5-aminonaphthalen-1-yl)prop-2-yn-1-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The specific pathways involved depend on the biological context and the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl(3-(5-aminonaphthalen-1-yl)prop-2-yn-1-yl)carbamate is unique due to its naphthylamine core and propynyl linker, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these structural features are advantageous .

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

tert-butyl N-[3-(5-aminonaphthalen-1-yl)prop-2-ynyl]carbamate

InChI

InChI=1S/C18H20N2O2/c1-18(2,3)22-17(21)20-12-6-8-13-7-4-10-15-14(13)9-5-11-16(15)19/h4-5,7,9-11H,12,19H2,1-3H3,(H,20,21)

InChI Key

KBUQGWMTXCFPNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC1=C2C=CC=C(C2=CC=C1)N

Origin of Product

United States

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